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Abstract

Lasl17, the yeast homolog of the Wiskott-Aldrich Syndrome protein (WASP), is a critical
orchestrator of actin dynamics, particularly during endocytosis. Its modular domain structure
allows for a multitude of interactions and regulatory inputs that converge to control the precise
spatiotemporal formation of actin filaments. This technical guide provides an in-depth
exploration of the distinct domains of Las17, their specific functions, and the quantitative
biophysical parameters that govern their interactions. Detailed methodologies for key
experimental procedures used to elucidate Las17 function are also presented, along with
graphical representations of the relevant signaling pathways and experimental workflows. This
document is intended to serve as a comprehensive resource for researchers investigating the
molecular mechanisms of actin cytoskeleton regulation and for professionals in drug
development targeting pathways involving cellular morphogenesis and trafficking.

Introduction to Las17

In the budding yeast Saccharomyces cerevisiae, Las17 is a key nucleation-promoting factor
(NPF) that activates the Arp2/3 complex, leading to the formation of branched actin networks.
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This process is fundamental for the generation of force required for the invagination of the
plasma membrane during clathrin-mediated endocytosis. Beyond its role as an Arp2/3
activator, Las17 also exhibits Arp2/3-independent actin nucleation capabilities, highlighting its
multifaceted role in actin organization. The function of Las17 is intricately regulated through the
concerted actions of its distinct protein domains, which mediate interactions with a variety of
binding partners.

The Domain Architecture of Las17

Las17 is a multidomain protein comprising an N-terminal WASP Homology 1 (WH1) domain, a
central Proline-Rich Region (PRR), and a C-terminal region containing a WASP Homology 2
(WH2) domain, a Central (C) or connector region, and an Acidic (A) domain, collectively known
as the WCA domain.

Domain organization of the Las17 protein.
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Domain organization of the Las17 protein.
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Functional Roles and Biophysical Properties of

Lasl7 Domains
WASP Homology 1 (WH1) Domain

The N-terminal WH1 domain is primarily responsible for the interaction with verprolin (Vrplp),
the yeast homolog of WASP-interacting protein (WIP). This interaction is crucial for the proper
localization and polarization of the actin cytoskeleton and is essential for endocytosis. While
the interaction between Las17p and Vrplp is known to be more critical for polarized actin
assembly and endocytosis in yeast than the Las17p-Arp2/3 interaction, specific biophysical
parameters for this interaction are not extensively documented in the literature.[1]

Proline-Rich Region (PRR)

The central proline-rich region of Las17 is a hub for protein-protein interactions, primarily
mediating binding to proteins containing Src homology 3 (SH3) domains. This region is also
directly involved in binding to monomeric actin (G-actin) and contributes to both Arp2/3-
dependent and -independent actin nucleation.

Interaction with SH3 Domain-Containing Proteins: The PRR of Las17 interacts with the SH3
domains of several proteins, including Slal, Ysc84, and Lsb1/2, which act as both positive and
negative regulators of Las17 function. The interaction with the endocytic adaptor protein Slal is
particularly well-characterized and serves to inhibit Las17's nucleation-promoting activity. This
inhibition is thought to be relieved at the appropriate time during endocytosis to allow for a
burst of actin polymerization. The binding of tandem SH3 domains of Slal to the Las17 PRR is
significantly stronger than that of individual SH3 domains, demonstrating an avidity effect.[2][3]

Direct Interaction with G-Actin: The PRR contains a second G-actin-binding motif (LGM),
distinct from the C-terminal WH2 domain.[4] This motif is important for the high nucleation-
promoting factor (NPF) activity of Las17.[4] The interaction between a fragment of the PRR
(amino acids 300-422) and G-actin has been quantified, revealing a direct binding affinity.

Quantitative Data for PRR Interactions:
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. Las17 . .
Interacting ) Dissociation
Domain/Fragm Method Reference
Molecules Constant (Kd)
ent
) P8-12 fragment Fluorescence
G-Actin ) o 0.30 £ 0.03 uM
(in PRR) Polarization
_ Microscale
G-Actin Las17 (300-422) ) 24 nM
Thermophoresis
] Microscale
G-Actin Las17 (342-392) _ 780+ 170 nM
Thermophoresis
Biolayer
Slal SH3#1 Las17 (300-422) 7.5 uM
Interferometry
Biolayer
Slal SH3#1-2 Lasl17 (300-422) 87 nM
Interferometry
Surface Plasmon
Lsbl Las17 30 nM
Resonance
Surface Plasmon
Lsb2 Lasl17 79 nM
Resonance
Surface Plasmon
Lsbl SH3 Las17 792 nM
Resonance
Surface Plasmon
Lsb2 SH3 Lasl17 730 nM
Resonance
WCA Domain

The C-terminal WCA domain is the primary module for Arp2/3-dependent actin nucleation.

WASP Homology 2 (WH2) Domain: The WH2 domain is a conserved actin-binding motif that

binds to G-actin. The affinity of the Las17 WH2 domain for G-actin has been determined to be

in the sub-micromolar range.

Central (C) and Acidic (A) Regions: The central and acidic regions are responsible for binding

to the Arp2/3 complex. This interaction, in conjunction with the presentation of a G-actin
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monomer by the WH2 domain, leads to the activation of the Arp2/3 complex's actin nucleation
activity. The full NPF activity of Las17 is significantly more potent than that of the WCA domain
alone, indicating that the N-terminal domains, particularly the PRR, contribute to the overall

efficiency of Arp2/3 activation.

Quantitative Data for WH2 Domain Interaction:

Interacting . Dissociation
Las17 Domain Method Reference
Molecule Constant (Kd)

] ) Fluorescence
G-Actin WH2 domain o 0.14 £ 0.01 pM
Polarization

Signaling and Functional Pathways

Las17 function is tightly regulated through a network of protein interactions that control its
activity during endocytosis. The initial recruitment of Las17 to the endocytic site is followed by
a period of inhibition, primarily mediated by Slal. The subsequent activation of Las17 leads to
a burst of actin polymerization, driving membrane invagination.

© 2026 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/product/b10831071/docs?utm_src=pdf-body#the-molecular-architecture-of-las17-a-technical-guide-to-domain-functions-and-interactions
https://www.benchchem.com/product/b10831071/docs?utm_src=pdf-body#the-molecular-architecture-of-las17-a-technical-guide-to-domain-functions-and-interactions
https://www.benchchem.com/product/b10831071/docs?utm_src=pdf-body#the-molecular-architecture-of-las17-a-technical-guide-to-domain-functions-and-interactions
https://www.benchchem.com/product/b10831071/docs?utm_src=pdf-body#the-molecular-architecture-of-las17-a-technical-guide-to-domain-functions-and-interactions
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831071?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory
Check Availability & Pricing

Las17 interaction network at the endocytic site.
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Las17 interaction network at the endocytic site.

Detailed Experimental Methodologies
Pyrene-Actin Polymerization Assay

This assay is used to monitor the kinetics of actin polymerization in vitro. Pyrene-labeled G-
actin exhibits low fluorescence, which increases significantly upon its incorporation into F-actin

filaments.

Protocol:
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Preparation of Monomeric Actin: Purified rabbit skeletal muscle actin is resuspended in G-
buffer (5 mM Tris-HCI pH 8.0, 0.2 mM CacCl2, 0.2 mM ATP, 0.5 mM DTT). To ensure a
monomeric state, the actin is gel-filtered using a Sephacryl S-300 column equilibrated with
G-buffer. The concentration of actin is determined spectrophotometrically (A290, extinction
coefficient = 0.63 mg/ml-1 cm-1). Pyrene-labeled actin is mixed with unlabeled actin to a final
concentration of 5-10% pyrene-actin.

Reaction Mixture: In a 96-well black plate, prepare the reaction mixture containing G-buffer,
the protein of interest (e.g., purified full-length Las17 or its domains), and any interacting
partners (e.g., Arp2/3 complex, Slal). The final volume is typically 100-200 pL.

Initiation of Polymerization: Polymerization is initiated by adding 10x polymerization buffer
(500 mM KCI, 20 mM MgCI2, 10 mM ATP) to the reaction mixture.

Fluorescence Measurement: The fluorescence is monitored immediately in a fluorescence
plate reader with excitation at 365 nm and emission at 407 nm. Readings are taken at
regular intervals (e.g., every 10-30 seconds) for a duration sufficient to observe the full
polymerization curve (lag phase, elongation phase, and steady-state).

Data Analysis: The rate of polymerization is determined from the slope of the linear portion of
the polymerization curve. The lag time is determined by extrapolating the linear portion of the
curve to the x-axis.
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Protocol:

Prepare Monomeric
Pyrene-Labeled G-Actin

:

Prepare Reaction Mixture
(Las17, partners in G-buffer)

:

Initiate Polymerization
(Add 10x Polymerization Buffer)

:

Measure Fluorescence Increase
(Ex: 365nm, Em: 407nm)

:

Analyze Data
(Polymerization Rate, Lag Time)

Workflow for a pyrene-actin polymerization assay.
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Workflow for a pyrene-actin polymerization assay.

Yeast Two-Hybrid (Y2H) Assay

The Y2H system is a powerful genetic method to identify protein-protein interactions in vivo.
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Vector Construction: The coding sequence for the "bait" protein (e.g., a domain of Las17) is
cloned into a vector containing a DNA-binding domain (BD), such as the Gal4-BD. The
coding sequence for the "prey" protein (e.g., a potential interacting partner) is cloned into a
vector containing a transcriptional activation domain (AD), such as the Gal4-AD.

Yeast Transformation: A suitable yeast reporter strain (e.g., AH109 or Y2HGold) is co-
transformed with the bait and prey plasmids.

Selection: Transformed yeast are plated on selective medium lacking specific nutrients (e.qg.,
tryptophan and leucine) to select for cells that have taken up both plasmids.

Interaction Assay: To test for an interaction, the co-transformed yeast are plated on a more
stringent selective medium that also lacks histidine and adenine, and may contain inhibitors
of leaky reporter gene expression (e.g., 3-amino-1,2,4-triazole, 3-AT). The activation of
reporter genes (e.g., HIS3, ADE2, lacZ) indicates a physical interaction between the bait and
prey proteins.

Controls: Appropriate positive and negative controls are run in parallel to validate the results.
GST-Pulldown Assay
This in vitro technique is used to confirm direct protein-protein interactions.

Protocol:

o Expression and Purification of GST-tagged Protein: The "bait" protein (e.g., a Las17 domain)
is expressed as a fusion protein with Glutathione S-transferase (GST) in E. coli. The
bacterial cells are lysed, and the GST-fusion protein is purified from the lysate using
glutathione-sepharose beads.

Preparation of Prey Protein: The "prey" protein can be obtained from a cell lysate (e.g., yeast
lysate) or produced by in vitro transcription/translation.

Binding Reaction: The immobilized GST-bait protein on the glutathione-sepharose beads is
incubated with the prey protein in a suitable binding buffer.

© 2026 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b10831071/docs?utm_src=pdf-body#the-molecular-architecture-of-las17-a-technical-guide-to-domain-functions-and-interactions
https://www.benchchem.com/product/b10831071/docs?utm_src=pdf-body#the-molecular-architecture-of-las17-a-technical-guide-to-domain-functions-and-interactions
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831071?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

e Washing: The beads are washed several times with wash buffer to remove non-specifically
bound proteins.

e Elution: The bound proteins are eluted from the beads using a high concentration of reduced
glutathione or by boiling in SDS-PAGE sample buffer.

e Analysis: The eluted proteins are resolved by SDS-PAGE and the presence of the prey
protein is detected by Western blotting using a specific antibody.

Conclusion

The modular domain architecture of Las17 provides a versatile platform for the integration of
multiple signals that regulate actin polymerization during endocytosis. The quantitative
biophysical data and detailed experimental protocols presented in this guide offer a
comprehensive resource for the continued investigation of this essential cellular process. A
deeper understanding of the molecular interactions governing Las17 function will be
instrumental in elucidating the intricate mechanisms of cellular morphogenesis and may
provide novel avenues for therapeutic intervention in diseases where these processes are
dysregulated.
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to Domain Functions and Interactions]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10831071/docs#the-molecular-architecture-of-las17-
a-technical-guide-to-domain-functions-and-interactions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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